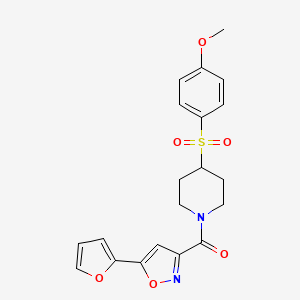

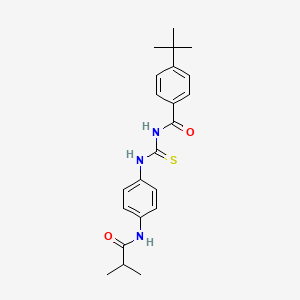

![molecular formula C21H25N3O4S2 B2514507 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 923141-42-8](/img/structure/B2514507.png)

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide is a derivative of benzamide with a thiazole ring and sulfamoyl group. This structure suggests potential biological activity, as benzamide and thiazole moieties are often associated with various pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the related structures within the papers indicate the significance of such derivatives in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves the coupling of a thiazole scaffold with a benzamide group. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free and efficient method . This suggests that a similar approach could potentially be applied to synthesize the compound , utilizing microwave-assisted techniques to couple the thiazole and benzamide moieties with the appropriate sulfamoyl and pentyloxy substituents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a thiazole ring, as seen in the related compounds, is known to contribute to the binding affinity to biological targets . The sulfamoyl group, similar to the benzenesulfonamide group in the inhibitors described in paper , could play a role in the interaction with enzymes or receptors. The molecular docking studies of related compounds suggest that the spatial arrangement of these functional groups is key to their activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. The thiazole ring can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the substitution pattern and the nature of the interacting species. The benzamide moiety can undergo acylation, amidation, and other reactions typical for carboxamides. The sulfamoyl group may also influence the overall reactivity, potentially undergoing hydrolysis or interacting with biological nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide would likely be influenced by its molecular structure. The presence of the thiazole ring and the sulfamoyl group could affect the compound's solubility, stability, and overall drug-likeness. For example, the related compounds showed good oral drug-like behavior, as predicted by ADMET properties . The gelation behavior of similar N-(thiazol-2-yl)benzamide derivatives also highlights the importance of non-covalent interactions, such as π-π stacking and hydrogen bonding, which could be relevant for the compound's physical state and solubility .

科学的研究の応用

Synthesis and Activity

Compounds structurally related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide have been synthesized and evaluated for their biological activities. For instance, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, such as N-(thiazol-2-yl)-3-(N,N-dimethylamino)benzamide, have shown anti-inflammatory activity and were found to have no adverse effect on myocardial function at specific concentrations (Lynch et al., 2006). Additionally, the hydrochloride salts of similar compounds demonstrated anti-inflammatory activity across a range of concentrations.

Antifungal Applications

Compounds similar to the one , like 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives, have been prepared and characterized for their antifungal activity (Narayana et al., 2004). These compounds were evaluated against various fungi, indicating the potential of this class of compounds in antifungal applications.

Antimicrobial and Antibacterial Properties

A series of thiazole derivatives, including N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, have been synthesized and screened for antimicrobial activity. These compounds demonstrated significant growth inhibitory effects against various pathogens, with some being more potent than reference drugs (Bikobo et al., 2017). The antibacterial activity was particularly pronounced against Gram-positive strains, suggesting the potential of these compounds in antimicrobial applications.

Anticancer Activity

Compounds structurally related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide have also been investigated for their anticancer activity. For example, a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated against various cancer cell lines. Some derivatives showed higher anticancer activities than the reference drug, indicating the potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Corrosion Inhibition

Apart from biological activities, compounds from the benzothiazole family have been studied for their corrosion inhibiting effects. Benzothiazole derivatives were synthesized to study their corrosion inhibiting effect against steel in a 1 M HCl solution, offering extra stability and higher inhibition efficiencies than previously reported inhibitors (Hu et al., 2016). This highlights the potential industrial applications of such compounds in corrosion inhibition.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-pentoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S2/c1-4-5-6-13-28-16-9-7-15(8-10-16)20(25)23-21-22-18-12-11-17(14-19(18)29-21)30(26,27)24(2)3/h7-12,14H,4-6,13H2,1-3H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYJDULUFTWXTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)

![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)

![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2514442.png)

![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2514444.png)

![1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514445.png)

![N-(4-fluorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2514446.png)